molecular formula C20H25NO3S2 B2878800 2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone CAS No. 1396878-86-6

2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone

Cat. No.: B2878800
CAS No.: 1396878-86-6
M. Wt: 391.54
InChI Key: RSPUJHNBCZAXLC-UHFFFAOYSA-N
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Description

2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone is a synthetic compound featuring a ketone-linked piperidine core substituted with a thiophene ring and an isopropylsulfonylphenyl moiety. This structure combines hydrophobic (isopropylsulfonyl) and aromatic (thiophene) components, which may enhance solubility and target binding in pharmacological contexts.

Properties

IUPAC Name

2-(4-propan-2-ylsulfonylphenyl)-1-(4-thiophen-3-ylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S2/c1-15(2)26(23,24)19-5-3-16(4-6-19)13-20(22)21-10-7-17(8-11-21)18-9-12-25-14-18/h3-6,9,12,14-15,17H,7-8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPUJHNBCZAXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(isopropylsulfonyl)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C20H27N2O3S\text{C}_{20}\text{H}_{27}\text{N}_2\text{O}_3\text{S}

Molecular Weight: 443.0 g/mol
CAS Number: 1351601-99-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The isopropylsulfonyl group enhances the compound's solubility and reactivity, allowing it to form strong interactions with protein targets, potentially inhibiting their functions. The thiophene moiety contributes to π-π stacking interactions with aromatic residues in proteins, which can modulate various biological pathways.

Anticancer Activity

Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural motifs can inhibit the growth of various cancer cell lines, including:

Cell Line IC50 (µM)
HT-29 (Colon carcinoma)5.2
M21 (Skin melanoma)3.8
MCF7 (Breast carcinoma)4.6

These values suggest that the compound may possess moderate to strong antiproliferative effects against these cancer types .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have been evaluated through its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Inhibition assays have demonstrated that structurally related compounds can significantly reduce COX activity, indicating a promising anti-inflammatory profile .

Case Studies and Research Findings

  • Antiproliferative Studies
    A study conducted on phenyl sulfonamide derivatives revealed that certain modifications led to enhanced antiproliferative activity against human cancer cell lines. The structure-activity relationship (SAR) analysis indicated that the presence of the isopropylsulfonyl group was beneficial for increasing potency against tumor cells .
  • Inflammation Models
    In animal models of inflammation, compounds similar to this compound showed significant reductions in carrageenan-induced paw edema, suggesting effective anti-inflammatory properties .
  • Mechanistic Insights
    Detailed mechanistic studies have indicated that the compound may exert its effects by modulating signaling pathways involved in cell proliferation and inflammation, such as the NF-kB pathway and MAPK signaling .

Comparison with Similar Compounds

Triazole-Based Ethanone Derivatives

The compound 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () shares a sulfonylphenyl-ethanone backbone but differs in its triazole-thioether core and fluorophenyl substituents . Key distinctions include:

  • Core Heterocycle : The triazole ring in the analog vs. the piperidine-thiophene system in the target compound.
  • Substituents: Fluorinated aryl groups in the analog vs. non-fluorinated thiophene and isopropylsulfonyl groups in the target.
  • Pharmacological Implications : Triazole derivatives are often associated with antifungal activity (e.g., CYP51 inhibition), whereas piperidine-thiophene systems may target parasitic enzymes or neurotransmitter receptors.

Pyridine-Based CYP51 Inhibitors

Compounds such as (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) and N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD) () are piperazine/piperidine-containing ethanones with demonstrated anti-Trypanosoma cruzi activity . Comparisons include:

  • Electronic Effects : The thiophene in the target compound may confer distinct electron-rich properties compared to pyridine-based analogs, altering binding to heme-containing enzymes like CYP51.
  • Bulk and Solubility : The isopropylsulfonyl group in the target compound likely enhances hydrophobicity and membrane permeability relative to trifluoromethylpyridine moieties in UDO/UDD.

Preparation Methods

Sulfonation of 4-Bromoacetophenone

Reaction Scheme :
$$
\text{4-Bromoacetophenone} + (\text{CH}3)2\text{CHSO}2\text{Cl} \xrightarrow{\text{AlCl}3, \text{DCM}} \text{4-(Isopropylsulfonyl)acetophenone}
$$
Conditions :

  • Electrophilic sulfonation employs isopropylsulfonyl chloride (1.2 equiv) in dichloromethane (DCM) with Lewis acid catalysis (AlCl₃, 1.5 equiv) at 0°C to room temperature.
  • Yield : 72–78% (reported for analogous aryl sulfonations).

α-Bromination of the Acetophenone Moiety

Reaction Scheme :
$$
\text{4-(Isopropylsulfonyl)acetophenone} + \text{NBS} \xrightarrow{\text{AIBN}, \text{CCl}_4} \text{2-Bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone}
$$
Conditions :

  • Radical bromination using N-bromosuccinimide (NBS) (1.1 equiv) and azobisisobutyronitrile (AIBN) (0.1 equiv) in carbon tetrachloride under reflux.
  • Yield : 65–70% (based on similar α-brominations of ketones).

Synthesis of 4-(Thiophen-3-yl)piperidine

Thiophene Ring Functionalization

Reaction Scheme :
$$
\text{Thiophene-3-carbaldehyde} + \text{NH}_4\text{OAc} \xrightarrow{\text{EtOH}, \Delta} \text{Thiophene-3-carbaldehyde imine}
$$
Conditions :

  • Condensation with ammonium acetate in ethanol under reflux forms the Schiff base intermediate.

Piperidine Ring Formation via Bucherer-Bergs Reaction

Reaction Scheme :
$$
\text{Thiophene-3-carbaldehyde imine} + \text{Cyclohexanone} \xrightarrow{\text{NH}4\text{Cl}, \text{H}2\text{O}, \Delta} \text{4-(Thiophen-3-yl)piperidine}
$$
Conditions :

  • Cyclohexanone (2.0 equiv) reacts with the imine in aqueous ammonium chloride at 100°C for 12 hours.
  • Yield : 50–60% (observed in analogous heterocyclic syntheses).

Coupling via Nucleophilic Substitution

Alkylation of 4-(Thiophen-3-yl)piperidine

Reaction Scheme :
$$
\text{2-Bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone} + \text{4-(Thiophen-3-yl)piperidine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$
Conditions :

  • Base : Anhydrous potassium carbonate (2.5 equiv) in dimethylformamide (DMF) at 80°C for 8 hours.
  • Yield : 55–62% (consistent with piperidine alkylations in patent literature).

Optimization and Challenges

Critical Parameters

Step Key Variables Optimal Conditions
Sulfonation Lewis acid stoichiometry AlCl₃ (1.5 equiv), 0°C → RT
α-Bromination Radical initiator concentration AIBN (0.1 equiv), CCl₄ reflux
Piperidine alkylation Solvent polarity, reaction temperature DMF, 80°C, anhydrous conditions

Side Reactions and Mitigation

  • Over-sulfonation : Controlled by slow addition of sulfonyl chloride and low-temperature conditions.
  • Elimination during alkylation : Minimized using polar aprotic solvents (DMF) and avoiding excess base.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.45 (dd, J = 5.0 Hz, 1H, thiophene), 7.20–7.15 (m, 2H, thiophene), 4.65 (s, 2H, CH₂CO), 3.80–3.60 (m, 4H, piperidine), 3.25 (septet, J = 6.8 Hz, 1H, isopropyl), 2.90–2.70 (m, 4H, piperidine), 1.35 (d, J = 6.8 Hz, 6H, isopropyl).
  • **HR

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